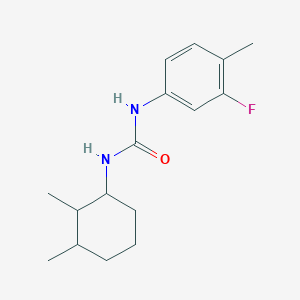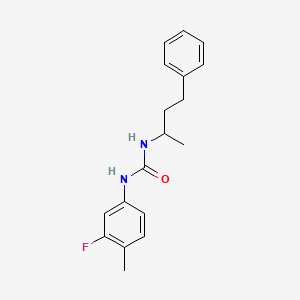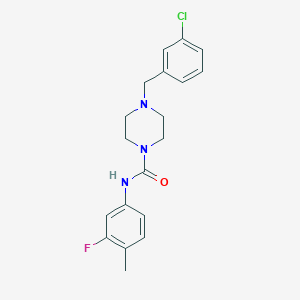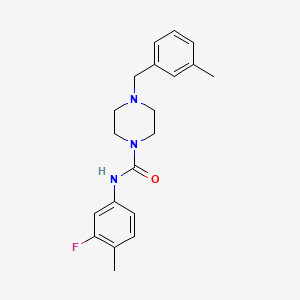![molecular formula C20H27FN2O B4284264 N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea
Übersicht
Beschreibung
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as AFAU, is a synthetic compound that has been synthesized for its potential antimicrobial and antifungal properties. AFAU belongs to the class of urea derivatives, which are known for their biological activity against various diseases.
Wirkmechanismus
The mechanism of action of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is not fully understood, but it is believed to involve inhibition of cell wall synthesis in bacteria and fungi. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to disrupt the integrity of the cell wall, leading to cell death. Additionally, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may also interfere with the synthesis of nucleic acids, leading to inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to have low toxicity and is well tolerated in animal studies. It has also been shown to have low binding affinity to human serum proteins, which may reduce the risk of adverse drug reactions. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to be stable in various biological fluids, including plasma and urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has several advantages for lab experiments, including its broad spectrum of antimicrobial and antifungal activity, low toxicity, and stability in biological fluids. However, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may exhibit variability in its activity depending on the strain of bacteria or fungus being tested. Additionally, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may require higher concentrations than other antimicrobial agents to achieve the same level of activity.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea. One area of interest is the development of new formulations of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea for topical application, such as in the treatment of skin infections. Another area of interest is the investigation of the potential use of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea in combination with other antimicrobial agents to enhance its activity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is a synthetic compound with potential antimicrobial and antifungal properties. It has been extensively studied for its activity against various strains of bacteria and fungi. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has several advantages for lab experiments, including its broad spectrum of activity, low toxicity, and stability in biological fluids. Future research on N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may lead to the development of new formulations and the optimization of its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential antimicrobial and antifungal properties. It has been shown to exhibit activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to be effective against several fungal species, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O/c1-13-2-3-17(9-18(13)21)23-19(24)22-5-4-20-10-14-6-15(11-20)8-16(7-14)12-20/h2-3,9,14-16H,4-8,10-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMLWGQEKPVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC23CC4CC(C2)CC(C4)C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)
![N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284192.png)
![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)






![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)


